molecular formula C9H15F3N4O B1477347 1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine CAS No. 2098087-84-2

1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine

Cat. No. B1477347
CAS RN: 2098087-84-2
M. Wt: 252.24 g/mol
InChI Key: XIVHPMKDESJTOU-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, also known as AzMTP, is an organic compound with a wide variety of applications in scientific research. AzMTP is a small molecule that is used to modify proteins and other biomolecules, and has been used in the development of new drugs, imaging agents, and other therapeutic agents. AzMTP is a versatile and efficient tool for the manipulation of proteins, and can be used to study their structure, function, and interactions.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pyrrolidines and Pyrroles : The compound has been utilized in the synthesis of various pyrrolidines and pyrroles. For instance, the study by Markitanov et al. (2016) demonstrates the synthesis of 4-(trifluoromethyl)pyrrolidines with different substituents, highlighting the versatility of related compounds in chemical synthesis (Markitanov et al., 2016).

  • Enantioselective Fluorodehydroxylation : Hann and Sampson (1989) discussed the synthesis of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, highlighting its role as an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).

  • Building Blocks for Aminopyrroles : Khlebnikov et al. (2018) used a trifluoromethyl-containing building block, similar to the compound , for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing its utility in creating complex molecular structures (Khlebnikov et al., 2018).

Industrial and Medicinal Applications

  • Synthesis of Bioactive Molecules : The reaction between various compounds and 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine or its derivatives can lead to the production of bioactive molecules. For example, Kotian et al. (2005) demonstrated a large-scale synthesis of a compound using methods that could be applicable to similar trifluoromethylated pyrrolidines (Kotian et al., 2005).

  • Pyrrolidines in Medicine : Pyrrolidines, which can be synthesized from compounds like 1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine, are important in medicine, often used as pharmaceuticals or in the development of new drugs. Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in medicine, indicating the relevance of these compounds in the medical field (Żmigrodzka et al., 2022).

properties

IUPAC Name

1-(2-azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N4O/c1-17-7-8(9(10,11)12)2-4-16(6-8)5-3-14-15-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVHPMKDESJTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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